molecular formula C23H25N3O7S2 B1666027 Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate) CAS No. 80277-14-1

Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate)

Cat. No. B1666027
CAS RN: 80277-14-1
M. Wt: 519.6 g/mol
InChI Key: MZLUSXXMFJMTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.

Scientific Research Applications

Antitumor Activity

Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, also known as m-AMSA, has shown significant antitumor activity in various studies. It has been tested in clinical trials and exhibits antitumor effects against experimental tumors in mice, including murine leukemias and solid tumors like M5076 reticulosarcoma. The compound demonstrates a balance between antitumor efficacy and systemic toxicity, making it a potential candidate for cancer therapy (Smolders et al., 1989).

Interaction with DNA

One of the mechanisms through which this compound exhibits its antitumor properties is by binding to DNA. Studies have shown that it binds through the intercalation of its 9-aminoacridine moiety between DNA base pairs. This interaction is crucial for its anticancer properties and opens up possibilities for developing derivatives with enhanced efficacy (Hénichart et al., 1982).

Chemotherapeutic Sensitivity

Research has also focused on the sensitivity of various cells to m-AMSA. For instance, the sensitivity of hematopoietic colony-forming cells (CFC) from both normal subjects and patients with chronic myeloid leukemia (CML) to m-AMSA was measured, providing insights into its impact on different cell types (Spiro et al., 1981).

Metabolism and Bioactivation

The metabolism of m-AMSA has been a subject of study, particularly its metabolism by rat liver microsomes. Understanding its metabolic pathways is crucial for optimizing its therapeutic index and minimizing potential toxicities. This research helps in predicting the drug's behavior in human systems and can lead to improved drug formulations (Shoemaker et al., 1984).

Clinical Trial Phases

Several phase I and II clinical trials have been conducted to evaluate the efficacy and safety of m-AMSA in treating various cancers, including malignant melanoma, leukemia, and ovarian carcinoma. These trials are essential in determining the appropriate dosages for maximum efficacy with minimal side effects (Von Hoff et al., 1978), (Arseneau et al., 1982).

properties

CAS RN

80277-14-1

Product Name

Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate)

Molecular Formula

C23H25N3O7S2

Molecular Weight

519.6 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C21H19N3O3S.C2H6O4S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;3-1-2-7(4,5)6/h3-13,24H,1-2H3,(H,22,23);3H,1-2H2,(H,4,5,6)

InChI Key

MZLUSXXMFJMTRB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O

Appearance

Solid powder

Other CAS RN

80277-14-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amsacrine Isothionate, Isothionate salt of amsacrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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